![molecular formula C10H13ClN2O B8794384 (3S)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol](/img/structure/B8794384.png)
(3S)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 6-chloropyridin-3-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of (S)-pyrrolidin-3-ol with 6-chloropyridine-3-carbaldehyde in the presence of a suitable reducing agent. The reaction typically proceeds under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom on the pyridine ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3S)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(3S)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidine: Similar structure but lacks the hydroxyl group.
6-chloropyridin-3-ylmethylamine: Contains the pyridine ring and chloromethyl group but lacks the pyrrolidine ring.
Uniqueness: (3S)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol is unique due to the presence of both the pyrrolidine ring and the 6-chloropyridin-3-ylmethyl group, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C10H13ClN2O |
|---|---|
Molekulargewicht |
212.67 g/mol |
IUPAC-Name |
(3S)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C10H13ClN2O/c11-10-2-1-8(5-12-10)6-13-4-3-9(14)7-13/h1-2,5,9,14H,3-4,6-7H2/t9-/m0/s1 |
InChI-Schlüssel |
MXTQEVGFBGHPNN-VIFPVBQESA-N |
Isomerische SMILES |
C1CN(C[C@H]1O)CC2=CN=C(C=C2)Cl |
Kanonische SMILES |
C1CN(CC1O)CC2=CN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


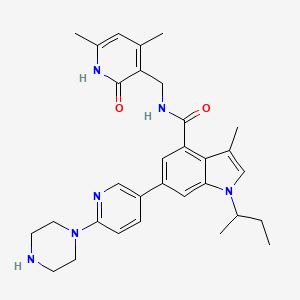
![tert-butyl N-[(3-bromo-2-methylphenyl)methyl]carbamate](/img/structure/B8794307.png)

![7-bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B8794318.png)
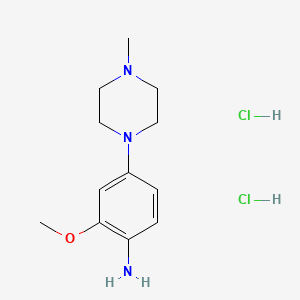
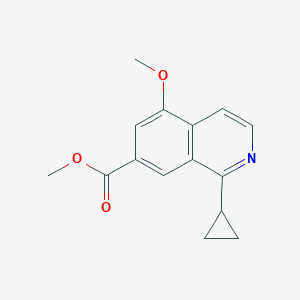
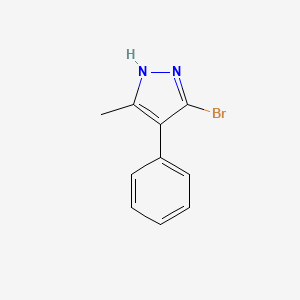
![3,4,11,11A-tetrahydro-1H-pyrido[1,2-b]isoquinolin-6(2H)-one](/img/structure/B8794345.png)
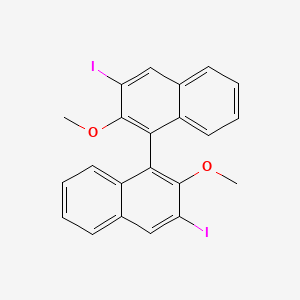
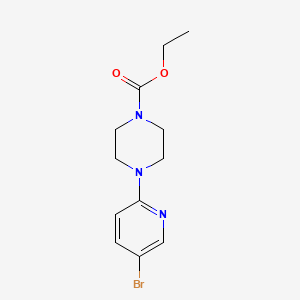
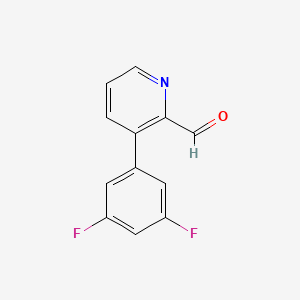
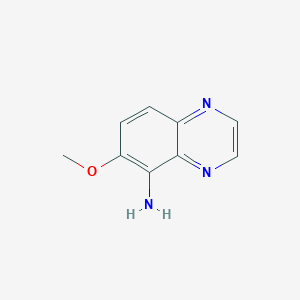
![(2,3-Dihydropyrano[4,3,2-de]quinolin-7-yl)boronic acid hydrochloride](/img/structure/B8794377.png)

